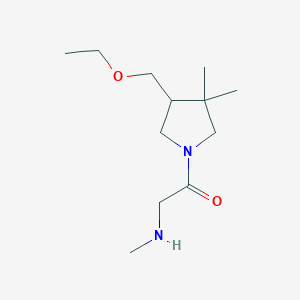
1-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one
Descripción general
Descripción
1-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-2-(methylamino)ethan-1-one, commonly referred to as EMDP, is a synthetic compound that has been used in a variety of scientific research applications. EMDP is a derivative of pyrrolidine, a heterocyclic organic compound, and is composed of an ethoxymethyl group attached to a dimethylpyrrolidin-1-yl group. EMDP has a wide variety of uses in the scientific research community, ranging from its use as a biochemical reagent to its application in the development of new drugs.
Aplicaciones Científicas De Investigación
EMDP has a wide range of applications in the scientific research community, including its use as a biochemical reagent, a drug development tool, and a tool for studying the properties of proteins and enzymes. EMDP has also been used in the development of new drugs, as well as in the study of the structure and function of proteins and enzymes. EMDP has also been used in the study of the metabolism of drugs, as well as in the study of the structure and function of enzymes.
Mecanismo De Acción
The mechanism of action of EMDP is not fully understood, but it is thought to act as an inhibitor of several enzymes, including the enzyme cyclooxygenase. EMDP has also been shown to act as an agonist of the receptor for the neurotransmitter serotonin, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
EMDP has been shown to have a variety of biochemical and physiological effects, including the inhibition of cyclooxygenase, the stimulation of serotonin receptors, and the inhibition of the enzyme monoamine oxidase. EMDP has also been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using EMDP in lab experiments include its high solubility in water, its low toxicity, and its ability to be synthesized in a variety of ways. The limitations of using EMDP in lab experiments include its relatively short shelf life and its potential to interfere with other compounds in the experiment.
Direcciones Futuras
For EMDP research include its use in the development of new drugs and its potential application in the study of the structure and function of proteins and enzymes. EMDP could also be used in the study of the metabolism of drugs and in the study of the structure and function of enzymes. Additionally, EMDP could be used in the study of the pharmacology of drugs and in the development of new drug delivery systems. Finally, EMDP could be used in the study of the pharmacokinetics of drugs and in the development of new drug formulations.
Propiedades
IUPAC Name |
1-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-16-8-10-7-14(9-12(10,2)3)11(15)6-13-4/h10,13H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTGBFVQEBUVNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)C(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Ethyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1490987.png)
![6-cyclopentyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490989.png)







